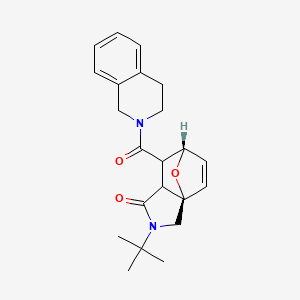![molecular formula C19H18FN3O4 B5515103 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions, starting from basic organic or inorganic components. For instance, derivatives of N-arylbenzamides, closely related to the target compound, can be synthesized through reactions involving dilithiation and condensation with aromatic esters, followed by acid cyclization to form isoquinolinones (Davis et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide is often determined using X-ray crystallography. Structural analyses reveal the spatial arrangement of atoms within the molecule and its electronic configuration, which are crucial for understanding the compound’s reactivity and interaction with biological targets. Studies like the one by Karabulut et al. (2014), which used single crystal X-ray diffraction and DFT calculations, offer insights into the intermolecular interactions influencing molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs include condensation reactions, formation of derivatives through reactions with hydrazine or phenylhydrazine, and cyclization reactions. These reactions often result in the formation of new compounds with potential biological activity. Patel and Dhameliya (2010) described the synthesis of derivatives exhibiting antimicrobial activities, indicating the chemical versatility and potential utility of these compounds (Patel & Dhameliya, 2010).
Scientific Research Applications
Antimicrobial Applications
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide and its derivatives have been investigated for their antimicrobial properties. Research has demonstrated that the incorporation of the fluorine atom and the oxadiazole ring into benzamide structures can significantly enhance antimicrobial activity. Specifically, compounds synthesized with these groups have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013; Koçyiğit-Kaymakçıoğlu et al., 2011; Al-Wahaibi et al., 2021).
Biochemical Insights
The compound and its related derivatives have been part of studies aimed at understanding biochemical mechanisms and interactions. For example, research on the anaerobic O-demethylation of compounds containing methoxy groups has shed light on the metabolic processes involving similar structures under anaerobic conditions, indicating the broader biochemical relevance of such compounds (Stupperich, Konle, & Eckerskorn, 1996). Furthermore, the exploration of these compounds in the context of cellular proliferation and potential anticancer applications has opened new avenues for research, particularly in the development of probes for imaging tumor proliferation (Dehdashti et al., 2013).
Potential for Novel Drug Development
The synthesis and evaluation of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide derivatives have revealed significant potential in the development of novel therapeutic agents. Investigations into the antifungal, anti-inflammatory, cytotoxic, and antioxidant activities of these compounds underscore their potential utility in addressing a variety of health conditions. Some derivatives have demonstrated strong inhibitory activities against specific cancer cell lines and pathogens, suggesting their usefulness in designing targeted therapies (Koçyiğit-Kaymakçıoğlu et al., 2011; Al-Wahaibi et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-23(19(24)12-4-7-14(20)8-5-12)11-17-21-18(22-27-17)13-6-9-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYNVUJSOKVSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)
![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)
![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)
